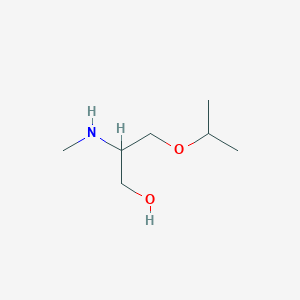![molecular formula C19H15FN4OS B2433198 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 1795304-09-4](/img/structure/B2433198.png)
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is a complex organic compound that features a unique combination of fluorobenzyl and imidazo[2,1-b]thiazolyl groups
Méthodes De Préparation
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Analyse Des Réactions Chimiques
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules, studying its binding affinity and specificity towards proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The imidazo[2,1-b]thiazole core is particularly important for binding interactions, while the fluorobenzyl group enhances the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea can be compared with other compounds featuring similar structural motifs, such as:
1-(4-Chlorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea: This compound differs by the substitution of a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(4-Methylbenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea: The presence of a methyl group instead of fluorine can influence the compound’s electronic properties and interactions with molecular targets.
1-(4-Nitrobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-14-7-5-13(6-8-14)11-21-18(25)22-16-4-2-1-3-15(16)17-12-24-9-10-26-19(24)23-17/h1-10,12H,11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCXWSCSMWUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)



![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)



![1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2433138.png)
